Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Description
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (CAS: 145-73-3), commonly known as endothall, is a bicyclic dicarboxylic acid with the molecular formula C₈H₁₀O₅ and a molecular weight of 186.16 g/mol . Its structure features a rigid 7-oxabicyclo[2.2.1]heptane skeleton with two carboxylic acid groups at the 2- and 3-positions (Figure 1). This compound is notable for its dual roles:
- Herbicidal Activity: As an aquatic herbicide, it inhibits plant growth by disrupting protein phosphatase activity, particularly in species like watermilfoil (Myriophyllum spicatum) and parrotfeather (Myriophyllum brasiliense) .
- Pharmaceutical Potential: Derivatives of this compound, such as its anhydride form (norcantharidin), exhibit anticancer properties by targeting serine/threonine phosphatases (e.g., PP5) to reverse chemoresistance in glioblastoma .
Properties
CAS No. |
17439-94-0 |
|---|---|
Molecular Formula |
C8H16N2O5 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
diazanium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H10O5.2H3N/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);2*1H3 |
InChI Key |
NJPDFPLPWOPSKC-UHFFFAOYSA-N |
SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O.N.N |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives. The preparation starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reductive ethereal ring opening can occur, leading to the formation of different products.
Substitution: Acid-induced ethereal bridge nucleophilic displacements and base-induced ethereal bridge opening are common reactions.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
1. Herbicide
Endothal is primarily recognized as a herbicide used in aquatic environments to control invasive aquatic plants and algae. It disrupts the photosynthesis process in target plants, leading to their eventual death. Its effectiveness has been documented in various studies:
- Case Study : In a controlled study on the efficacy of Endothal against water hyacinth (Eichhornia crassipes), researchers found that applications of Endothal at concentrations of 0.5 to 1.0 mg/L resulted in significant biomass reduction within three weeks of treatment .
2. Environmental Impact
The environmental safety profile of Endothal has been assessed through various studies focusing on its degradation and toxicity to non-target species:
- Research Findings : A study published in the Journal of Environmental Quality indicated that Endothal degrades rapidly in sunlight, reducing its persistence in aquatic systems and minimizing potential harm to non-target organisms .
Pharmaceutical Applications
1. Antitumor Agent
Recent research has explored the potential of exo-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, a derivative of Endothal, as an antitumor agent:
- Case Study : A study conducted by Thermo Fisher Scientific demonstrated that this derivative exhibited cytotoxic effects against various cancer cell lines, suggesting its potential for development as a chemotherapeutic agent .
2. Intermediate in Organic Synthesis
Endothal serves as an important intermediate in organic synthesis for the production of other chemical compounds:
- Application Example : It is utilized in the synthesis of complex natural products and pharmaceuticals due to its unique structural features that allow for further functionalization .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves the inhibition of protein phosphatases, which are enzymes that remove phosphate groups from proteins . This inhibition can affect various cellular processes, including cell growth and division. The compound’s ethereal bridge and endo-dicarboxylic anhydride unit are crucial for its inhibitory activity .
Comparison with Similar Compounds
Norcantharidin (7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Anhydride)
Molecular Formula : C₈H₈O₄
Key Differences :
- Norcantharidin is the anhydride form of endothall, lacking the two hydroxyl groups present in the dicarboxylic acid.
- Bioactivity : It demonstrates potent antitumor activity by inhibiting protein phosphatase 2A (PP2A) and mitogen-activated protein kinase (MAPK) pathways, but with lower cytotoxicity compared to its methylated analogue, cantharidin .
- Applications : Used in traditional Chinese medicine for treating liver and gastrointestinal cancers .
Cantharidin (2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Anhydride)
Molecular Formula : C₁₀H₁₂O₄
Key Differences :
- Cantharidin contains methyl groups at the 2- and 3-positions, enhancing its lipophilicity and toxicity.
- Bioactivity : It is a natural toxin from Mylabris beetles, with IC₅₀ values of 0.1–0.5 µM against neuroblastoma and breast cancer cells. However, its high mammalian toxicity limits therapeutic use .
5-Hydroxybicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid
Molecular Formula : C₉H₁₂O₅
Key Differences :
- A hydroxyl group at the 5-position modifies its electronic and steric properties.
- Bioactivity: Limited data, but hydroxylation often enhances solubility and alters receptor binding compared to endothall .
Functional Analogues and Derivatives
Thioanhydride Analogues
Structure : Replacement of oxygen in the anhydride bridge with sulfur.
Key Findings :
Substituted Derivatives
Toxicity Profile
Biological Activity
Azane; 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, also known as Endothal or 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a bicyclic compound with significant biological activity. Its unique structure, characterized by an ethereal bridge and two carboxylic acid groups, lends itself to various applications in biological research and industry, particularly as a herbicide and potential antitumor agent.
- Molecular Formula: C₈H₁₆N₂O₅
- Molecular Weight: 220.22 g/mol
- CAS Number: 17439-94-0
- IUPAC Name: diazanium; 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
The primary mechanism of action for Azane involves the inhibition of protein phosphatases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses, potentially affecting processes such as cell growth and apoptosis.
Biological Activity Overview
Azane has shown various biological activities that are of interest in pharmacology and agricultural science:
-
Herbicidal Activity:
- Azane is commonly used as a herbicide due to its ability to inhibit plant growth by interfering with specific biochemical pathways.
- Antitumor Potential:
- Inhibition of Protein Phosphatases:
Case Study 1: Antitumor Activity
A study conducted on norcantharidin (an analogue of Azane) revealed significant antitumor activity against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology .
Case Study 2: Herbicidal Applications
Azane has been extensively tested for its herbicidal properties. In field trials, it effectively controlled the growth of several weed species without causing significant harm to crop plants. This selective herbicidal activity is attributed to its specific action on plant biochemical pathways .
Data Table: Biological Activities of Azane
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and its derivatives?
- Methodology : The compound is synthesized via hydrogenation of (4,10-dioxatricyclo[5.2.1.0]decane-3,5-dione) in dry ethanol, yielding the monoethyl ester intermediate. Subsequent transesterification produces a series of monoesters (e.g., 2-(butylthio)ethyl ester derivatives). Purity (>98%) is achieved through recrystallization or column chromatography .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH | 65–75 | >90 |
| Transesterification | R-OH, acid catalyst | 50–60 | >98 |
Q. How is the crystal structure of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). For example, cocrystals with 2-aminobenzothiazole or 2-amino-1,3,4-thiadiazole are prepared by slow evaporation, with hydrogen bonding and π-π interactions stabilizing the lattice .
- SHELX Parameters :
| Program | Function | Key Features |
|---|---|---|
| SHELXL | Refinement | High-resolution data, twin refinement |
| SHELXS | Structure Solution | Direct methods for small molecules |
Q. What is the mechanism of toxicity for 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (Endothall) in non-target organisms?
- Methodology : Acute toxicity studies (e.g., intraperitoneal LD₅₀ = 14 mg/kg in mice) attribute toxicity to disruption of mitochondrial respiration and protein/lipid biosynthesis. Histopathological analysis reveals cellular membrane degradation within 2–5 days post-exposure .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the multi-target anticancer activity of norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride)?
- Experimental Design :
- In vitro : Dose-response assays (e.g., IC₅₀ determination in cancer cell lines) with derivatives like 5,6-dimethyl analogs. Use flow cytometry to assess apoptosis and cell cycle arrest.
- In vivo : Xenograft models to evaluate tumor suppression. Monitor metabolite levels (e.g., LB100M) via LC-MS in plasma/tissue .
- Key Targets : PP2A inhibition, Wnt/β-catenin pathway modulation, and DNA damage response.
Q. How can contradictions in toxicity data between aquatic and mammalian systems be resolved?
- Analysis Framework :
Compare metabolic activation pathways: Aquatic plants lack cytochrome P450 enzymes, limiting pro-toxin conversion.
Use isotopic labeling (e.g., ¹⁴C-Endothall) to track metabolite distribution.
Assess species-specific PP2A isoform sensitivity via enzymatic assays .
Q. What experimental evidence supports the selective inhibition of protein phosphatase 2A (PP2A) by Endothall metabolites?
- Methodology :
- Biochemical Assays : Measure PP2A activity using phosphorylated substrates (e.g., p-Nitrophenyl phosphate) in the presence of LB100M (Endothall metabolite).
- Clinical Data : Phase II trials (NCT03027388) correlate LB100M plasma levels with tumor response rates .
- IC₅₀ Values :
| Compound | PP2A IC₅₀ (nM) | Selectivity vs. PP1/PP2B |
|---|---|---|
| LB100M | 10–50 | >100-fold |
Q. How do structural modifications (e.g., 5,6-dimethyl substitution) alter the bioactivity of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives?
- Structure-Activity Relationship (SAR) :
- Enhanced Lipophilicity : 5,6-dimethyl derivatives show improved membrane permeability (logP = 1.52 vs. 0.89 for parent compound).
- Activity Shift : Methylation reduces PP2A inhibition but increases anticancer activity via alternative pathways (e.g., ROS generation) .
- Data Table :
| Derivative | PP2A IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Parent | 0.01 | 25.3 |
| 5,6-Dimethyl | 1.2 | 8.7 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
